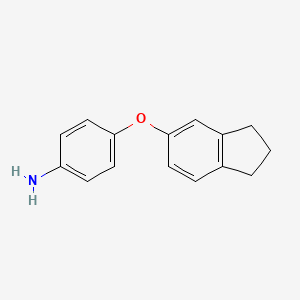
1-(ブロモメチル)-2,3,5-トリクロロベンゼン
概要
説明
1-(Bromomethyl)-2,3,5-trichlorobenzene is an organic compound belonging to the class of halogenated benzenes It is characterized by a benzene ring substituted with a bromomethyl group and three chlorine atoms at the 2, 3, and 5 positions
科学的研究の応用
1-(Bromomethyl)-2,3,5-trichlorobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein labeling due to its reactive bromomethyl group.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
作用機序
Target of Action
It is known that brominated compounds often target benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization of the resulting intermediates .
Mode of Action
The mode of action of 1-(Bromomethyl)-2,3,5-trichlorobenzene involves interactions with its targets, leading to changes in their structure and function. The compound can participate in reactions such as free radical bromination and nucleophilic substitution . In these reactions, the bromomethyl group acts as an electrophile, reacting with nucleophiles present in the target molecule .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including those involving organoboron reagents in suzuki–miyaura coupling . This process involves the formation of carbon-carbon bonds, which is a fundamental reaction in organic chemistry and biochemistry .
Result of Action
The compound’s reactivity suggests that it could potentially modify the structure of target molecules, leading to changes in their function .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)-2,3,5-trichlorobenzene can be influenced by various environmental factors. For instance, the rate of reactions involving brominated compounds can be affected by factors such as temperature, solvent, and the presence of catalysts .
準備方法
The synthesis of 1-(Bromomethyl)-2,3,5-trichlorobenzene typically involves the bromination of 2,3,5-trichlorotoluene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) under reflux conditions . This reaction selectively brominates the methyl group, resulting in the formation of the desired compound.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(Bromomethyl)-2,3,5-trichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2,3,5-trichlorobenzyl alcohol.
Oxidation: The compound can be oxidized to form 2,3,5-trichlorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the bromomethyl group can yield 2,3,5-trichlorotoluene.
Common reagents and conditions for these reactions include the use of polar solvents, appropriate catalysts, and controlled temperatures to ensure selective and efficient transformations .
類似化合物との比較
1-(Bromomethyl)-2,3,5-trichlorobenzene can be compared with other halogenated benzenes, such as:
Bromobenzene: Lacks the additional chlorine atoms, making it less reactive in certain substitution reactions.
Chlorobenzene: Contains only chlorine substituents, resulting in different reactivity and applications.
1,3,5-Trichlorobenzene: Similar in structure but without the bromomethyl group, leading to different chemical behavior and uses .
The unique combination of bromine and chlorine substituents in 1-(Bromomethyl)-2,3,5-trichlorobenzene imparts distinct reactivity and versatility, making it valuable in various research and industrial contexts.
特性
IUPAC Name |
1-(bromomethyl)-2,3,5-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQCETYZRPQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599361 | |
| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130800-83-8 | |
| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

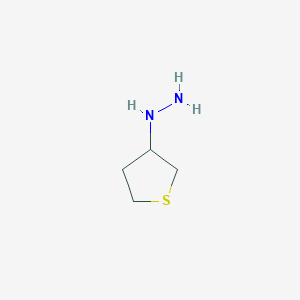




![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)
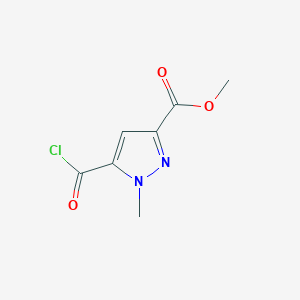
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)
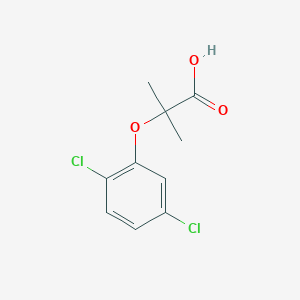
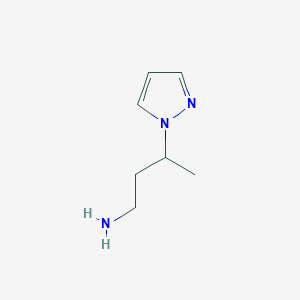
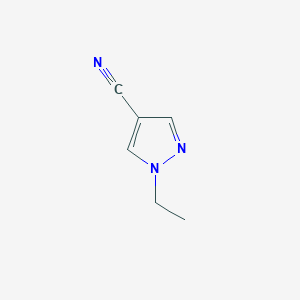
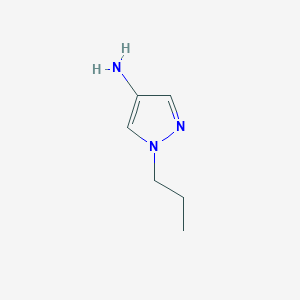
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)
